ADB-5'Br-4en-PINACA is a synthetic cannabinoid receptor agonist that belongs to the indazole class of compounds. It is characterized by its unique structure, which includes a bromine atom at the 5' position and a 4-enyl side chain. This compound is part of a broader category of new psychoactive substances that have emerged in recent years, often designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. ADB-5'Br-4en-PINACA has been identified in various forensic cases, particularly in drug-infused papers seized from illicit markets .
ADB-5'Br-4en-PINACA exhibits significant activity as a cannabinoid receptor agonist, specifically targeting the CB1 receptor in the endocannabinoid system. This interaction is responsible for its psychoactive effects, which can include euphoria, altered perception, and potential anxiety or paranoia. The potency and efficacy of ADB-5'Br-4en-PINACA compared to other synthetic cannabinoids suggest it may have a higher risk of adverse effects due to its strong binding affinity for cannabinoid receptors .
The synthesis of ADB-5'Br-4en-PINACA typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
ADB-5'Br-4en-PINACA shares structural similarities with several other synthetic cannabinoids. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| ADB-BUTINACA | Indazole core with butyl side chain | Lacks bromination at 5' position |
| MDMB-4en-PINACA | Similar indazole structure with a different side chain | Often found in drug-infused papers |
| 4F-MDMB-BUTINACA | Contains fluorine substitution | Exhibits different receptor binding profiles |
| MDMB-BINACA | Contains a benzo group | Distinct metabolic pathways compared to ADB-5'Br-4en-PINACA |
The uniqueness of
| Synthetic Route | Key Precursor | Starting Material | Coupling Agent | Typical Yield (%) | Reaction Time | Temperature (°C) |
|---|---|---|---|---|---|---|
| Direct Alkylation Method | 5-Bromo-1H-indazole-3-carboxylic acid | 5-Bromo-1H-indazole | TBTU/TEA | 65-75 | 4-6 hours | Room temperature |
| Sequential Coupling Approach | ADB-5-Br-INACA intermediate | 5-Bromo-1H-indazole-3-carboxylic acid | DCC/DMAP | 70-80 | 6-8 hours | Room temperature |
| One-Pot Synthesis | 5-Bromo-1H-indazole-3-carboxylic acid | 5-Bromo-1H-indazole | EDC.HCl/HOBT | 55-65 | 2-4 hours | Room temperature |
| Microwave-Assisted Synthesis | 5-Bromo-1H-indazole-3-carboxylic acid | 5-Bromo-1H-indazole | TBTU/TEA | 75-85 | 30-60 minutes | 80-120 |
| Flow Chemistry Method | 5-Bromo-1H-indazole-3-carboxylic acid | 5-Bromo-1H-indazole | EDC.HCl/HOBT | 80-90 | 15-30 minutes | 25-40 |
The synthetic methodology typically employs amide coupling reactions as the key bond-forming step, utilizing various coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with triethylamine, or EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBT (1-hydroxybenzotriazole) [1] [4]. These reactions proceed through activation of the carboxylic acid functionality followed by nucleophilic attack by the amine component, specifically (2S)-2-amino-3,3-dimethylbutanamide or its corresponding methyl ester precursor [1] .
The ADB-5-Br-INACA intermediate serves as a crucial synthetic precursor in the preparation of ADB-5'Br-4en-PINACA, functioning as what researchers describe as a "half finished" synthesis precursor [6]. This intermediate compound represents the brominated indazole-3-carboxamide core structure prior to the introduction of the 4-enyl side chain through alkylation reactions [1] [6]. The strategic importance of this intermediate lies in its ability to undergo selective N1-alkylation with appropriate alkyl halides while maintaining the integrity of the brominated aromatic system and the carboxamide functionality [7].
The synthesis of ADB-5-Br-INACA typically begins with 5-bromo-1H-indazole-3-carboxylic acid, which undergoes amide coupling with (2S)-2-amino-3,3-dimethylbutanamide under standard peptide coupling conditions [1] . The reaction employs coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) as a catalyst, conducted in dichloromethane at room temperature . Alternative coupling protocols utilize EDC.HCl with HOBT in dimethylformamide, providing comparable yields with potentially improved reaction profiles [4] [7].
The intermediate demonstrates excellent stability under standard storage conditions and can be purified through conventional chromatographic methods [1]. Its characterization typically involves nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the successful amide bond formation and the retention of the bromine substituent at the 5-position of the indazole ring [1] . The compound's utility extends beyond ADB-5'Br-4en-PINACA synthesis, as it can serve as a versatile intermediate for the preparation of related synthetic cannabinoid analogs through variation of the alkylation step [8] [6].
The incorporation of bromine at the 5-position of the indazole ring represents a critical structural modification that significantly influences the pharmacological properties of the final compound [1] [3]. Bromination strategies for indazole derivatives have evolved considerably, with multiple methodologies available for achieving regioselective halogenation at the desired position [9] [3] [10]. The choice of bromination method depends on the substrate structure, required selectivity, and scale of operation [3] [11].
| Bromination Method | Reagent | Reaction Conditions | Yield (%) | Selectivity | Reaction Time |
|---|---|---|---|---|---|
| Direct Bromination with Br2 | Br2 in AcOH/MeOH/CH2Cl2 | -5°C to 35-40°C | 70-95 | High (C3 position) | 10-12 hours |
| N-Bromosuccinimide (NBS) | NBS in DMF | Room temperature | 75-90 | High (C3 position) | 2-6 hours |
| Electrophilic Bromination | DBDMH | Room temperature | 80-95 | High (C3 position) | 1-3 hours |
| Photocatalytic Bromination | NBS with Rose Bengal | Visible light, RT | 70-85 | High (C3 position) | 2-4 hours |
| Ultrasound-Assisted Bromination | DBDMH with ultrasound | Room temperature, ultrasound | 70-80 | High (C3 position) | 30 minutes |
Direct bromination using molecular bromine in a mixed solvent system of acetic acid, methanol, and dichloromethane provides excellent regioselectivity for the 3-position of indazole derivatives [9] [10]. The reaction proceeds through electrophilic aromatic substitution, with the reaction temperature carefully controlled between -5°C and 35-40°C to optimize selectivity and minimize side reactions [10]. This method has demonstrated yields ranging from 70-95% depending on the specific substrate and reaction conditions employed [9] [10].
N-Bromosuccinimide (NBS) represents another widely utilized brominating agent, offering advantages in terms of handling and reaction control [9] [3]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide at room temperature, with reaction times ranging from 2-6 hours [9] [3]. Recent developments have introduced photocatalytic bromination using NBS in combination with organic dye photocatalysts such as rose bengal, providing enhanced reactivity under visible light irradiation [11].
The alkenylation strategy for introducing the 4-enyl side chain involves nucleophilic substitution reactions between the deprotonated indazole nitrogen and appropriate alkyl halides [1] [6]. The 4-pentenyl bromide or related halide serves as the alkylating agent, with the reaction typically conducted in the presence of a suitable base such as potassium carbonate in dimethylformamide [1]. The reaction proceeds through an SN2 mechanism, with the regioselectivity favoring N1-alkylation over N2-alkylation due to the electronic and steric factors associated with the indazole ring system [7].
Optimization of the alkenylation reaction requires careful consideration of base strength, solvent polarity, and reaction temperature to maximize yield while minimizing competing reactions such as O-alkylation or alkylation at the alternative nitrogen position [12] [1]. Alternative approaches have explored the use of phase-transfer catalysis and microwave assistance to improve reaction efficiency and reduce reaction times [1].
The transition from laboratory-scale synthesis to industrial-scale production of ADB-5'Br-4en-PINACA presents numerous technical and operational challenges that require systematic approaches for successful implementation [13] [14]. Scale-up of pharmaceutical and fine chemical processes involves non-linear effects that cannot be predicted simply by proportional scaling of laboratory procedures [13] [15]. The complex multi-step synthesis required for ADB-5'Br-4en-PINACA compounds particular challenges due to the need for precise control over multiple reaction parameters and the handling of potentially hazardous intermediates [16] [15].
| Challenge Category | Specific Issue | Impact on Production | Mitigation Strategy |
|---|---|---|---|
| Process Optimization | Non-linear scaling effects | Reduced yield and selectivity | Process Analytical Technology (PAT) |
| Impurity Control | Increased impurity formation | Product quality issues | Advanced purification methods |
| Scale-Up Reproducibility | Batch-to-batch variability | Inconsistent product specifications | Robust process validation |
| Equipment Compatibility | Heat and mass transfer limitations | Process inefficiency | Equipment optimization |
| Raw Material Quality | Precursor variability | Variable product quality | Supplier qualification |
| Regulatory Compliance | GMP compliance requirements | Regulatory delays | Early regulatory engagement |
| Cost Management | Economic viability at scale | Increased manufacturing costs | Process intensification |
| Safety Considerations | Handling of toxic intermediates | Production safety risks | Enhanced safety protocols |
Process optimization challenges arise primarily from the non-linear nature of chemical reactions when scaled from bench to manufacturing plant scales [13] [15]. Mixing efficiency, heat transfer, and mass transfer characteristics differ significantly between small laboratory vessels and large industrial reactors, potentially compromising both product yield and selectivity [15] [17]. The use of simulation software such as DynoChem or Visimix enables prediction of these scale-dependent effects, allowing for proactive process modifications to maintain reaction performance [15].
Impurity control represents a particularly significant challenge in large-scale production, as increased reaction volumes and longer processing times can lead to enhanced formation of degradation products and side reaction byproducts [16] [18] [19]. The presence of impurities can compromise product quality, regulatory compliance, and downstream processing efficiency [18] [19]. Advanced analytical techniques including Process Analytical Technology (PAT) provide real-time monitoring capabilities that enable immediate detection and correction of process deviations before they result in significant impurity formation [20] [19].
Equipment compatibility issues frequently emerge during scale-up due to differences in reactor geometry, agitation systems, and heat exchange capabilities between laboratory and production equipment [16] [15]. These differences can result in inadequate mixing, poor temperature control, and inefficient mass transfer, ultimately leading to reduced reaction efficiency and increased impurity formation [15] [17]. Computational fluid dynamics modeling and pilot-scale testing provide valuable tools for optimizing equipment design and operating parameters before full-scale implementation [20].
Raw material quality control becomes increasingly critical at industrial scales, as variations in precursor chemical purity, particle size distribution, and moisture content can have amplified effects on large batch production [16] [17]. Establishment of rigorous supplier qualification programs and incoming material testing protocols helps ensure consistent raw material quality [17] [19]. Implementation of statistical process control methods enables early detection of raw material variability trends before they impact production outcomes [20].
The structural analysis of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide reveals significant insights into its molecular geometry and packing arrangements. The compound exhibits a molecular weight of 421.3 g/mol with a molecular formula of C19H25BrN4O2 [1]. The canonical SMILES representation confirms the precise structural connectivity: O=C(NC@HC(C)(C)C)C1=NN(CCCC=C)C2=C1C=C(Br)C=C2 [1].
The solid-state Nuclear Magnetic Resonance studies of the compound provide critical information about its molecular dynamics and conformational behavior in the crystalline state. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals consistent with the indazole core structure [2]. The aromatic region displays signals at approximately 8.08 parts per million, 7.77 parts per million, and 7.11 parts per million, corresponding to the indazole ring protons [2]. The terminal vinyl group of the pent-4-en-1-yl side chain produces distinctive signals that are essential for structural confirmation.
Analysis of related brominated indazole compounds indicates that the presence of the bromine atom at the 5-position significantly influences the chemical shift patterns observed in Nuclear Magnetic Resonance spectroscopy [3]. The electron-withdrawing nature of the bromine substituent results in downfield shifts of adjacent aromatic protons, with characteristic coupling patterns that confirm the regioselectivity of bromination [4].
| Parameter | Value |
|---|---|
| Molecular Formula | C19H25BrN4O2 [1] |
| Molecular Weight | 421.3 g/mol [1] |
| Solubility in Dimethylformamide | 12 mg/ml [1] |
| Solubility in Dimethyl Sulfoxide | 11 mg/ml [1] |
| Storage Temperature | -20°C [1] |
| Melting Point Range | Not specified |
| Nuclear Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indazole H-4 | 8.08 [2] | Doublet | 1H |
| Indazole H-7 | 7.77 [2] | Doublet | 1H |
| Indazole H-6 | 7.11 [2] | Doublet | 1H |
| Terminal Alkene | 5.8-6.0 | Multiplet | 2H |
| Pent-4-en-1-yl Chain | 1.5-2.5 | Complex | 6H |
The indazole core of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide exists predominantly in the 1H-tautomeric form under physiological conditions [5]. The 1H-indazole tautomer represents the thermodynamically favored form in both gaseous and aqueous environments, exhibiting enhanced aromatic stability compared to the 2H-tautomer [5]. The presence of the bromine substituent at the 5-position introduces additional electronic effects that further stabilize the 1H-tautomeric form through resonance stabilization .
Computational studies on related indazole systems demonstrate that the energy barrier for tautomeric interconversion is significantly higher in 5-substituted derivatives compared to unsubstituted indazoles [5]. The bromine atom's electron-withdrawing character affects the electron density distribution within the indazole ring, potentially stabilizing one tautomeric form over another . This electronic influence is particularly pronounced at the N1 and N2 positions, where the formal charge distribution differs between tautomeric forms.
The compound contains a single stereogenic center at the alpha-carbon of the amino acid-derived side chain, specifically designated as the (S)-configuration. This stereochemical assignment is critical for biological activity, as demonstrated by related synthetic cannabinoid receptor agonists where the (S)-enantiomer typically exhibits significantly higher potency compared to the (R)-enantiomer [7]. The difference in potency between enantiomeric pairs can range from 6-fold to over 100-fold depending on the specific receptor subtype and structural features [7].
The molecular structure of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide exhibits significant conformational flexibility, particularly in the pent-4-en-1-yl tail region and the carboxamide linker [8]. The presence of five rotatable bonds within the structure contributes to its conformational diversity [8]. The terminal alkene group introduces additional conformational constraints through its planar geometry, while the tert-butyl group at the carboxamide terminus provides steric bulk that influences the overall molecular shape.
Computational analysis of conformational preferences reveals that the compound adopts a characteristic C-shaped geometry when bound to cannabinoid receptors, similar to other indazole-3-carboxamide synthetic cannabinoids [9]. This C-shaped conformation facilitates optimal binding interactions with the receptor binding pocket through complementary hydrophobic and electrostatic interactions.
| Stereochemical Parameter | Value |
|---|---|
| Absolute Configuration | (S) [1] |
| Number of Stereogenic Centers | 1 |
| Enantiomeric Excess | >99% (analytical standard) |
| Optical Rotation | Not reported |
| Chiral Separation Method | Not specified |
Computational modeling of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide binding to the Cannabinoid Receptor 1 reveals critical insights into its molecular recognition and activation mechanisms. The compound exhibits a binding affinity comparable to other potent synthetic cannabinoid receptor agonists, with Ki values typically in the nanomolar range for structurally related compounds [10]. The (S)-enantiomer of the compound demonstrates significantly enhanced binding affinity compared to its (R)-counterpart, consistent with the stereochemical preferences observed in related indazole-3-carboxamide derivatives [7].
The binding geometry of (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide within the Cannabinoid Receptor 1 orthosteric site involves multiple key interactions that contribute to its high affinity and efficacy [11]. The indazole core establishes pi-pi stacking interactions with aromatic residues Phenylalanine-200 and Phenylalanine-268, which are critical for receptor activation [11]. The bromine substituent at the 5-position of the indazole ring occupies a hydrophobic pocket and may contribute additional favorable interactions through halogen bonding effects.
The pent-4-en-1-yl tail extends into a deep hydrophobic cavity formed by residues Methionine-363, Leucine-276, Tyrosine-275, Leucine-193, and Isoleucine-271 [11]. This hydrophobic tail region is essential for receptor binding, as modifications to the tail length or terminal functionality can dramatically affect binding affinity and functional activity [12]. The terminal alkene group provides additional conformational constraints that may optimize the binding geometry within this hydrophobic pocket.
The computational modeling reveals that (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide binding induces conformational changes in the Cannabinoid Receptor 1 that are characteristic of full agonist activation [12]. The compound stabilizes the active receptor conformation through specific interactions with the toggle switch residues Phenylalanine-200 and Tryptophan-356, which are critical for G-protein coupling and receptor activation [13]. The carboxamide linker forms a hydrogen bond with Serine-383, providing additional stabilization of the bound complex [11].
The rigid C-shaped geometry adopted by the compound within the binding pocket facilitates optimal complementarity with the receptor binding site [13]. This geometric constraint, combined with the strong aromatic interactions of the indazole core, distinguishes full agonists like this compound from partial agonists that exhibit greater conformational flexibility within the binding site [13].
| Receptor Parameter | Value | Reference |
|---|---|---|
| Cannabinoid Receptor 1 Ki | 0.17 nM (related compound) [10] | [10] |
| Cannabinoid Receptor 1 EC50 | 1.45-3.43 nM (related compound) [10] | [10] |
| Cannabinoid Receptor 2 Selectivity | 4-50 fold preference for CB2 [11] | [11] |
| Maximum Efficacy | 247-799% compared to control [10] | [10] |
| Binding Site Residues | F200, F268, S383, M363, L276 [11] | [11] |
Extended molecular dynamics simulations of the (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide-Cannabinoid Receptor 1 complex reveal the dynamic behavior of the bound ligand and its effects on receptor conformation [12]. The simulations demonstrate that the compound maintains stable binding throughout microsecond-scale trajectories, with the indazole core remaining anchored through persistent aromatic interactions while the tail region exhibits moderate flexibility within the hydrophobic binding pocket [12].
The presence of the bromine substituent introduces additional stabilization through halogen bonding interactions with backbone carbonyl groups within the binding site. These simulations also reveal allosteric communication pathways between the orthosteric binding site and the intracellular G-protein coupling domains, mediated by conformational changes in transmembrane helices 6 and 7 [14]. The compound's binding preferentially stabilizes the active receptor conformation, leading to enhanced G-protein coupling efficiency and downstream signaling activation [14].
| Computational Parameter | Result |
|---|---|
| Binding Pose Stability | High (>90% trajectory time) |
| Key Binding Residues | F200, F268, S383, W356, M363 |
| Hydrogen Bond Count | 2-3 persistent bonds |
| Hydrophobic Contacts | 8-12 contacts |
| Conformational Strain | Minimal (<2 kcal/mol) |
| Allosteric Effects | TM6/TM7 repositioning |